molecular formula C22H23BrN4O3S B11611506 6-(3-Bromo-4,5-dimethoxyphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(3-Bromo-4,5-dimethoxyphenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11611506
M. Wt: 503.4 g/mol
InChI Key: TUQVCSRPQCDLEI-UHFFFAOYSA-N
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Description

2-BROMO-4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a butylsulfanyl group, and a triazino-benzoxazepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-METHOXYPHENYL METHYL ETHER involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Triazino-Benzoxazepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino-benzoxazepin ring system.

    Introduction of the Butylsulfanyl Group: This step involves the substitution of a suitable leaving group with a butylsulfanyl group.

    Methoxylation: The methoxy group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can undergo reduction reactions, particularly at the bromine atom, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dehalogenated products

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

2-BROMO-4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure may impart unique properties to materials, making it useful in the development of advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-BROMO-4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • Indolo[2,3-b]quinoxalines

Uniqueness

2-BROMO-4-[3-(BUTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]-6-METHOXYPHENYL METHYL ETHER is unique due to its specific combination of functional groups and ring systems, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H23BrN4O3S

Molecular Weight

503.4 g/mol

IUPAC Name

6-(3-bromo-4,5-dimethoxyphenyl)-3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H23BrN4O3S/c1-4-5-10-31-22-25-21-18(26-27-22)14-8-6-7-9-16(14)24-20(30-21)13-11-15(23)19(29-3)17(12-13)28-2/h6-9,11-12,20,24H,4-5,10H2,1-3H3

InChI Key

TUQVCSRPQCDLEI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4)Br)OC)OC)N=N1

Origin of Product

United States

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